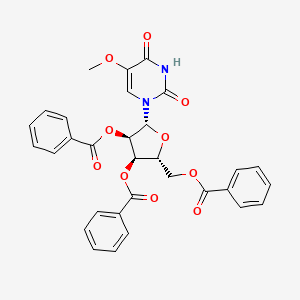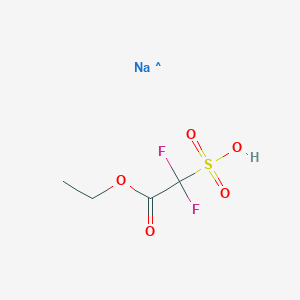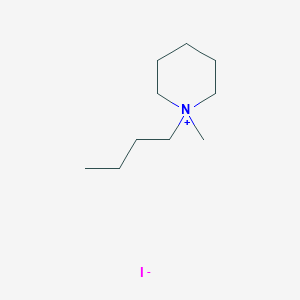
1-Octyl-3-methylimidazolium hexafluoroantimonate
Overview
Description
1-Octyl-3-methylimidazolium hexafluoroantimonate is an ionic liquid known for its unique properties and applications in various fields. This compound consists of an imidazolium cation with an octyl and a methyl group attached, paired with a hexafluoroantimonate anion. Ionic liquids like this compound are of great interest due to their low volatility, high thermal stability, and ability to dissolve a wide range of substances .
Preparation Methods
The synthesis of 1-Octyl-3-methylimidazolium hexafluoroantimonate typically involves the reaction of 1-methylimidazole with 1-bromooctane to form 1-octyl-3-methylimidazolium bromide. This intermediate is then reacted with antimony pentafluoride to yield the desired hexafluoroantimonate salt . The reaction conditions often include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Commonly performed in an organic solvent such as acetonitrile or dichloromethane.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for larger scales, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Octyl-3-methylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium cation can be modified by different nucleophiles.
Complex Formation: The hexafluoroantimonate anion can form complexes with various metal ions, enhancing its utility in catalysis and other applications.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, water.
Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazolium salts and metal complexes .
Scientific Research Applications
1-Octyl-3-methylimidazolium hexafluoroantimonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Octyl-3-methylimidazolium hexafluoroantimonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various substrates, facilitating reactions by stabilizing transition states and intermediates. The hexafluoroantimonate anion can form complexes with metal ions, enhancing catalytic activity and providing unique pathways for chemical transformations .
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium hexafluoroantimonate can be compared with other ionic liquids such as:
1-Butyl-3-methylimidazolium hexafluoroantimonate: Similar structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Octyl-3-methylimidazolium hexafluorophosphate: Similar cation but different anion, affecting its reactivity and applications.
1-Octyl-3-methylimidazolium tetrafluoroborate: Another similar compound with a different anion, influencing its stability and use in various reactions.
The uniqueness of this compound lies in its specific combination of cation and anion, providing a balance of properties that make it suitable for a wide range of applications .
Properties
IUPAC Name |
hexafluoroantimony(1-);1-methyl-3-octylimidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.6FH.Sb/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;;;;;;;/h10-12H,3-9H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELBQAUVHNRKE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F6N2Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379712-23-9 | |
| Record name | 1H-Imidazolium, 1-methyl-3-octyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379712-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B3263757.png)
![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)


![Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3263770.png)
